
Foreword: A Senior Application Scientist's
Perspective

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

Get Quote

In the landscape of pharmaceutical development and complex organic synthesis, the utility of a

building block is defined by its predictability and reliability. 4-Bromo-2-formylbenzoic acid is

one such pivotal intermediate. Its bifunctional nature—possessing both an electrophilic

aldehyde and a nucleophilic/acidic carboxylic acid—on a halogenated aromatic scaffold makes

it a versatile precursor for a multitude of heterocyclic systems. However, to truly harness its

synthetic potential, a granular understanding of its fundamental physical properties is not

merely academic; it is a prerequisite for reproducible, scalable, and efficient chemistry. This

guide is structured not as a simple data sheet, but as a comprehensive technical resource. We

will not only present the what—the physical constants and spectral data—but also the why and

the how, delving into the causality behind these properties and the robust methodologies

required to verify them in a laboratory setting.

Section 1: Core Physicochemical Profile
The physical properties of a compound govern its behavior from the storage shelf to the

reaction flask. Factors such as melting point, solubility, and acidity are critical determinants for

reaction setup, solvent selection, purification strategy, and even formulation.
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Molecular Structure and Identity
A molecule's identity is fundamentally rooted in its structure. The arrangement of atoms and

functional groups dictates its electronic properties, polarity, and potential for intermolecular

interactions.

Chemical Structure: The ortho-positioning of the formyl and carboxyl groups allows for

potential intramolecular interactions, while the bromine atom at the para-position significantly

influences the molecule's electronics and provides a handle for cross-coupling reactions.

Caption: Structure of 4-Bromo-2-formylbenzoic acid.

Molecular Formula: C₈H₅BrO₃[1]

Molecular Weight: 229.03 g/mol [1]

CAS Number: 871502-87-3[1][2]

Tabulated Physical Data
Quantitative data provides the necessary parameters for experimental design. The following

table summarizes the key physical properties, with a distinction between experimentally

determined and computationally predicted values.

Property Value Data Type Source(s)

Appearance White powder Experimental [2]

Melting Point 182-184 °C Experimental [3]

Boiling Point 360.6 ± 32.0 °C Predicted [2]

Density 1.764 ± 0.06 g/cm³ Predicted [2]

pKa 4.34 ± 0.10 Predicted [2]

Solubility Insoluble in water Experimental [3]

Expert Insight: The high, sharp melting point is indicative of a well-ordered, stable crystal

lattice, which suggests high purity.[3] The predicted pKa is higher than that of benzoic acid
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(~4.2), likely due to the electronic influence of the ortho-formyl and para-bromo substituents. Its

insolubility in water is expected for a substituted benzene derivative and necessitates the use

of organic solvents for reactions and analysis.[3]

Section 2: Spectroscopic Fingerprint for
Identification and Purity
Spectroscopic analysis is the cornerstone of structural elucidation and quality control in

chemical synthesis. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region, corresponding to the three protons on the benzene ring. An aldehydic

proton signal should appear significantly downfield (typically 9.5-10.5 ppm), and a broad

singlet for the carboxylic acid proton will also be present, though its position can vary and it

may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum should display eight signals: six for the aromatic

carbons (four substituted, two unsubstituted) and two highly characteristic downfield signals

for the carbonyl carbons of the aldehyde and the carboxylic acid.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups. The

spectrum of 4-Bromo-2-formylbenzoic acid will be dominated by:

O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.

C=O Stretch (Conjugated Aldehyde & Carboxylic Acid): Two strong, sharp absorptions

typically in the 1680-1720 cm⁻¹ region. The conjugation to the aromatic ring shifts these to a

lower frequency compared to their aliphatic counterparts.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium peaks around 2850 cm⁻¹

and 2750 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.

Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity

at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes,

respectively (i.e., at ~228 and ~230 amu). This isotopic signature is definitive proof of a

monobrominated compound.

Section 3: Protocols for Experimental Verification
Trust in a chemical reagent is built upon empirical verification. The following protocols provide

robust, self-validating methods for confirming the key physical properties of 4-Bromo-2-
formylbenzoic acid in a research setting.

Protocol: Melting Point Determination via Capillary
Method
Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal

lattice, typically causing a depression and broadening of the melting range. This protocol is

designed to achieve a precise and reproducible measurement.

Methodology:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Foreword: A Senior Application Scientist's Perspective].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591591/docs#foreword-a-senior-application-
scientist-s-perspective]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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